N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
Overview
Description
N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine is an organosilicon compound widely used in various industrial and scientific applications. This compound is characterized by its dual functional groups, which include ethylenediamine and triethoxysilyl groups. These functional groups enable the compound to act as a coupling agent, promoting adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The general reaction scheme is as follows:
Ethylenediamine+2(3-chloropropyltriethoxysilane)→N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine+2HCl
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reaction is typically conducted in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Amination: The ethylenediamine moiety can participate in amination reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis and Condensation: Formation of siloxane networks.
Amination: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the modification of biomaterials to improve biocompatibility and cell adhesion.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability[][2].
Mechanism of Action
The mechanism of action of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine involves the interaction of its functional groups with various substrates. The triethoxysilyl groups can hydrolyze and condense to form siloxane bonds, creating a strong adhesive interface. The ethylenediamine moiety can interact with various functional groups on the substrate, enhancing the overall adhesion and compatibility [2][2].
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- Bis[3-(trimethoxysilyl)propyl]amine
- 3-(Triethoxysilyl)propylamine
Uniqueness
N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine is unique due to its dual functional groups, which provide both silane coupling and amine reactivity. This dual functionality makes it particularly effective in applications requiring strong adhesion and chemical modification [2][2].
Biological Activity
N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine (commonly referred to as BTE) is a silane compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.
BTE is characterized by its ability to form stable covalent bonds with biomolecules, which is primarily attributed to its triethoxysilyl groups. These groups enable BTE to interact with hydroxyl groups on the surfaces of proteins, enzymes, and other biomolecules, facilitating the formation of stable complexes.
Chemical Structure:
- Formula: C₁₄H₃₁N₂O₆Si₂
- Molecular Weight: 357.57 g/mol
BTE plays a significant role in biochemical reactions due to its ability to modify surfaces and enhance interactions with biological molecules. It has been employed in various biochemical assays and applications, including:
- Surface modification of silica gel for heavy metal ion uptake.
- Enhancement of biocompatibility in biomaterials.
Cellular Effects
BTE influences several cellular processes through its interactions with cell surface receptors and intracellular proteins. Key effects include:
- Alterations in cell signaling pathways.
- Changes in gene expression.
- Modifications in cellular metabolism.
Molecular Mechanism
The molecular mechanism underlying BTE's activity involves:
- Covalent Bond Formation: The silane groups form covalent bonds with biomolecules, leading to either activation or inhibition of enzymatic activity.
- Gene Expression Modulation: BTE can influence transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.
Temporal Effects
In laboratory settings, the stability of BTE can affect its biological activity over time. Long-term studies indicate that while BTE remains stable under standard conditions, degradation can occur, influencing its efficacy and cellular impact.
Dosage Effects
Research indicates that the biological effects of BTE are dose-dependent:
- Low Doses: Promote beneficial effects such as enhanced cell growth and differentiation.
- High Doses: May lead to toxicity, causing cell death and tissue damage.
Metabolic Pathways
BTE is involved in various metabolic pathways, particularly those related to silane compound metabolism. It interacts with enzymes that facilitate metabolic flux changes, which can affect overall cellular function.
Transport and Distribution
Within biological systems, BTE's transport is mediated by interactions with specific transporters and binding proteins. This affects its localization within cells and tissues, which is crucial for its biochemical activity.
Subcellular Localization
BTE exhibits specific localization patterns within subcellular compartments:
- Nucleus: Potentially influencing gene expression.
- Mitochondria: May affect energy metabolism.
- Endoplasmic Reticulum: Involved in protein synthesis and processing.
Applications in Scientific Research
BTE has a wide range of applications across various scientific fields:
Field | Application Description |
---|---|
Chemistry | Coupling agent for enhancing adhesion between materials. |
Biology | Surface modification of biomaterials for improved functionality. |
Medicine | Drug delivery systems utilizing nanoparticle surface modifications. |
Industry | Used in coatings, adhesives, and sealants for enhanced performance. |
Case Studies
-
Surface Modification for Drug Delivery:
Research demonstrated that modifying nanoparticle surfaces with BTE improved drug loading efficiency and targeted delivery capabilities. -
Biocompatibility Enhancement:
Studies showed that BTE-treated materials exhibited significantly improved biocompatibility when tested with various cell lines compared to untreated controls.
Properties
IUPAC Name |
N,N'-bis(3-triethoxysilylpropyl)ethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H48N2O6Si2/c1-7-23-29(24-8-2,25-9-3)19-13-15-21-17-18-22-16-14-20-30(26-10-4,27-11-5)28-12-6/h21-22H,7-20H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIREOCYHAFOPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48N2O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184872 | |
Record name | N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30858-91-4 | |
Record name | N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30858-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030858914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis[3-(triethoxysilyl)propyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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